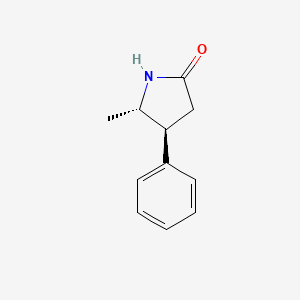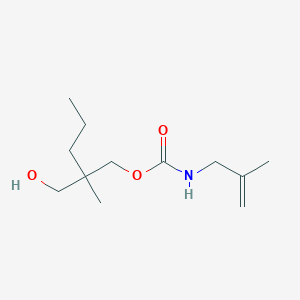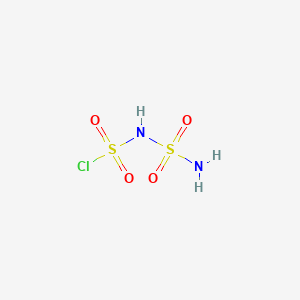![molecular formula C13H8O2S B14684266 Dibenzo[b,d]thiophene-1-carboxylic acid CAS No. 34724-68-0](/img/structure/B14684266.png)
Dibenzo[b,d]thiophene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[b,d]thiophene-1-carboxylic acid is an organosulfur compound that consists of a dibenzo[b,d]thiophene core with a carboxylic acid functional group at the 1-position This compound is part of the larger family of dibenzothiophenes, which are known for their aromatic properties and presence in various natural and synthetic materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the intramolecular cyclization of o-alkynylthiophenols, which can be catalyzed by rhodium complexes . Another approach involves the Ullmann cross-coupling reaction of o-bromoarylthioacetamides, followed by cyclization to form the dibenzo[b,d]thiophene core .
Industrial Production Methods: Industrial production of dibenzo[b,d]thiophene-1-carboxylic acid may involve large-scale cyclization reactions using readily available starting materials and catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Biphenyl derivatives
Substitution: Halogenated or nitrated dibenzo[b,d]thiophene derivatives
Aplicaciones Científicas De Investigación
Dibenzo[b,d]thiophene-1-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dibenzo[b,d]thiophene-1-carboxylic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects. For example, certain derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparación Con Compuestos Similares
Dibenzothiophene: Similar in structure but lacks the carboxylic acid group.
Dibenzofuran: Contains an oxygen atom instead of sulfur.
Benzothiophene: A simpler structure with only one benzene ring fused to a thiophene ring.
Uniqueness: Dibenzo[b,d]thiophene-1-carboxylic acid is unique due to the presence of both the dibenzo[b,d]thiophene core and the carboxylic acid functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
34724-68-0 |
|---|---|
Fórmula molecular |
C13H8O2S |
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
dibenzothiophene-1-carboxylic acid |
InChI |
InChI=1S/C13H8O2S/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H,(H,14,15) |
Clave InChI |
CLDJTTWVDVIKKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene]](/img/structure/B14684207.png)



![2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide](/img/structure/B14684223.png)
![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)


![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)

